molecular formula C12H20N2O B12823650 2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole

2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B12823650
M. Wt: 208.30 g/mol
InChI Key: JMPPHXDBROUTGR-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[221]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the oxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a bicyclic structure with both nitrogen and oxygen heteroatoms, providing distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-3-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H20N2O/c1-7(2)10-6-15-12(14-10)11-8-3-4-9(5-8)13-11/h7-11,13H,3-6H2,1-2H3

InChI Key

JMPPHXDBROUTGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2C3CCC(C3)N2

Origin of Product

United States

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